molecular formula C21H32N2O2S B2378243 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034308-38-6

3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B2378243
CAS RN: 2034308-38-6
M. Wt: 376.56
InChI Key: JSEIWJWESCLOPD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H32N2O2S and its molecular weight is 376.56. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastric Acid Antisecretory Activity : Compounds with structural similarities, specifically those involving piperidinomethyl phenoxy propyl butanamides with a methoxyphenyl component, have been prepared and tested for their antisecretory activity against histamine-induced gastric acid secretion. Such compounds, particularly noted for their potent antisecretory activity, may offer insights into the development of new therapeutic agents for conditions like ulcers (Ueda et al., 1991).

Analytical Profiles for Research Chemicals : Analytical characterization, including the determination in biological matrices of psychoactive compounds, has been conducted on related arylcyclohexylamines. These studies provide a foundation for forensic and toxicological analysis, contributing to the understanding of their pharmacokinetics and potential impacts (De Paoli et al., 2013).

Aromatase Inhibitors for Cancer Therapy : The synthesis and evaluation of compounds as inhibitors of estrogen biosynthesis for the treatment of hormone-dependent cancers like breast cancer highlight the therapeutic potential of these chemical structures. Some derivatives have shown to be stronger and more selective inhibitors of estrogen biosynthesis, suggesting a pathway for developing new cancer therapies (Hartmann & Batzl, 1986).

Antiproliferative Activity and Sigma Receptor Binding : Studies on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives have explored their affinity and selectivity by radioligand binding assays. This research contributes to understanding how these compounds can be used in tumor research and therapy, providing a basis for the development of new diagnostic and therapeutic agents (Berardi et al., 2005).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2S/c1-25-20-5-2-17(3-6-20)4-7-21(24)22-16-18-8-12-23(13-9-18)19-10-14-26-15-11-19/h2-3,5-6,18-19H,4,7-16H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEIWJWESCLOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

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